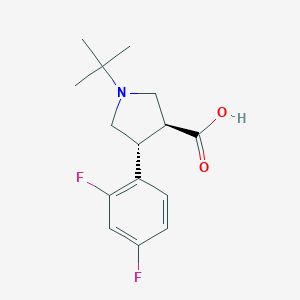
15-Ebbct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,15’-Epoxy-beta,beta-carotene, also known as beta-carotene 15,15’-epoxide, is a member of the carotenoid family. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. These compounds are responsible for the vibrant red, orange, and yellow colors in many fruits and vegetables. 15,15’-Epoxy-beta,beta-carotene is a derivative of beta-carotene, which is well-known for its role as a precursor to vitamin A and its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,15’-Epoxy-beta,beta-carotene typically involves the epoxidation of beta-carotene. This can be achieved through various chemical reactions, including the use of peracids or other oxidizing agents. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the epoxide group at the 15,15’ position .
Industrial Production Methods: Industrial production of 15,15’-Epoxy-beta,beta-carotene may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultivated in large-scale fermentation processes, followed by extraction and purification of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 15,15’-Epoxy-beta,beta-carotene can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to a double bond.
Substitution: The epoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more polar compounds, while reduction can regenerate beta-carotene .
Scientific Research Applications
15,15’-Epoxy-beta,beta-carotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of epoxides.
Biology: Research on its antioxidant properties and its role in cellular processes is ongoing.
Medicine: Its potential health benefits, including its role as a precursor to vitamin A, are of significant interest.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant
Mechanism of Action
The mechanism of action of 15,15’-Epoxy-beta,beta-carotene involves its antioxidant properties. It can quench reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, it can be converted to vitamin A in the body, which is essential for vision, immune function, and cellular communication .
Comparison with Similar Compounds
Beta-carotene: The parent compound, known for its role as a vitamin A precursor.
Alpha-carotene: Another carotenoid with similar antioxidant properties.
Lutein and Zeaxanthin: Carotenoids with roles in eye health.
Uniqueness: 15,15’-Epoxy-beta,beta-carotene is unique due to the presence of the epoxide group at the 15,15’ position, which imparts distinct chemical reactivity and potential biological activity compared to other carotenoids .
Properties
CAS No. |
132541-62-9 |
|---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane |
InChI |
InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+ |
InChI Key |
AULCUSCIZQQSMU-WDJSDFAOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Synonyms |
15,15'-epoxy-beta,beta-carotene 15-EBBCT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















